molecular formula C13H13F3O B13091625 3-(3-(Trifluoromethyl)phenyl)cyclohexanone

3-(3-(Trifluoromethyl)phenyl)cyclohexanone

Cat. No.: B13091625
M. Wt: 242.24 g/mol
InChI Key: YPFNRLWIOMMCKO-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)cyclohexanone is an organic compound with the molecular formula C13H13F3O. It is a derivative of cyclohexanone, where a trifluoromethylphenyl group is attached to the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)cyclohexanone typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with cyclohexanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing energy consumption and waste generation .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-(Trifluoromethyl)phenyl)cyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)phenyl)cyclohexanone is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

3-(3-(Trifluoromethyl)phenyl)cyclohexanone is an organic compound with the molecular formula C13H13F3O. It is a derivative of cyclohexanone, featuring a trifluoromethyl group attached to a phenyl ring. The unique chemical structure of this compound suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's properties can be summarized as follows:

Property Details
Molecular FormulaC13H13F3O
Molecular Weight242.24 g/mol
IUPAC Name3-[3-(trifluoromethyl)phenyl]cyclohexan-1-one
InChIInChI=1S/C13H13F3O/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1,3,5,7,10H,2,4,6,8H2
Canonical SMILESC1CC(CC(=O)C1)C2=CC(=CC=C2)C(F)(F)F

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, suggesting its potential use as an antibacterial agent. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration and interaction with microbial targets.

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs), which are critical targets for nonsteroidal anti-inflammatory drugs (NSAIDs) . The mechanism likely involves modulation of enzyme activity through binding interactions that alter the conformation and function of these proteins.

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to cross cell membranes.
  • Enzyme Interaction : It may bind to active sites of enzymes like COXs, inhibiting their activity and thus reducing inflammation and pain .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced edema and pain responses compared to control groups. This suggests a potential therapeutic role in managing inflammatory diseases .

Comparison with Similar Compounds

When compared to other trifluoromethyl-containing compounds, this compound shows unique properties due to the specific positioning of the trifluoromethyl group. This positioning affects its reactivity and biological interactions.

Compound Biological Activity
3-(Trifluoromethyl)cyclohexanoneModerate antibacterial activity
4-(Trifluoromethyl)cyclohexanoneLower anti-inflammatory effects
2-(Trifluoromethyl)cyclohexanoneLimited biological studies available

Properties

Molecular Formula

C13H13F3O

Molecular Weight

242.24 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]cyclohexan-1-one

InChI

InChI=1S/C13H13F3O/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1,3,5,7,10H,2,4,6,8H2

InChI Key

YPFNRLWIOMMCKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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